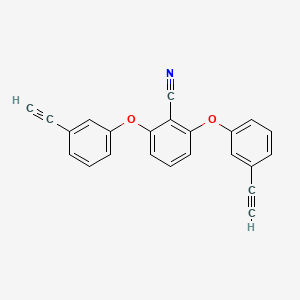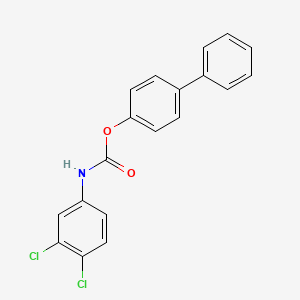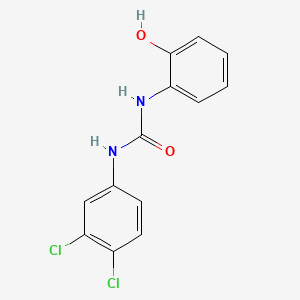![molecular formula C52H44N6O6 B3825637 N,N'-1,3-phenylenebis{3,5-bis[(phenylacetyl)amino]benzamide}](/img/structure/B3825637.png)
N,N'-1,3-phenylenebis{3,5-bis[(phenylacetyl)amino]benzamide}
Descripción general
Descripción
N,N'-1,3-phenylenebis{3,5-bis[(phenylacetyl)amino]benzamide}, also known as PBA-BAPMA, is a compound that has gained attention in the scientific community due to its potential applications in various fields. PBA-BAPMA is a bis-benzamide derivative that has been synthesized using a multi-step process.
Mecanismo De Acción
The mechanism of action of N,N'-1,3-phenylenebis{3,5-bis[(phenylacetyl)amino]benzamide} involves its ability to bind to DNA and inhibit its replication. N,N'-1,3-phenylenebis{3,5-bis[(phenylacetyl)amino]benzamide} binds to the minor groove of DNA and induces a conformational change, which inhibits the binding of DNA polymerase and other proteins involved in DNA replication. This leads to the inhibition of DNA replication and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N,N'-1,3-phenylenebis{3,5-bis[(phenylacetyl)amino]benzamide} has been shown to have several biochemical and physiological effects. In cancer cells, N,N'-1,3-phenylenebis{3,5-bis[(phenylacetyl)amino]benzamide} induces apoptosis by activating caspase-3 and caspase-9. N,N'-1,3-phenylenebis{3,5-bis[(phenylacetyl)amino]benzamide} also inhibits the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, N,N'-1,3-phenylenebis{3,5-bis[(phenylacetyl)amino]benzamide} has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N'-1,3-phenylenebis{3,5-bis[(phenylacetyl)amino]benzamide} has several advantages for lab experiments, including its ability to cross the blood-brain barrier and target specific tissues. N,N'-1,3-phenylenebis{3,5-bis[(phenylacetyl)amino]benzamide} is also stable under physiological conditions and has low toxicity. However, N,N'-1,3-phenylenebis{3,5-bis[(phenylacetyl)amino]benzamide} has limitations in terms of its solubility, which can affect its bioavailability and efficacy in vivo. In addition, N,N'-1,3-phenylenebis{3,5-bis[(phenylacetyl)amino]benzamide} can bind to other proteins in addition to DNA, which can affect its specificity and selectivity.
Direcciones Futuras
There are several future directions for the study of N,N'-1,3-phenylenebis{3,5-bis[(phenylacetyl)amino]benzamide}. One direction is the development of N,N'-1,3-phenylenebis{3,5-bis[(phenylacetyl)amino]benzamide} as a drug delivery agent for the treatment of brain tumors and other neurological disorders. Another direction is the study of N,N'-1,3-phenylenebis{3,5-bis[(phenylacetyl)amino]benzamide} as a potential anti-inflammatory agent for the treatment of inflammatory diseases. Additionally, the development of N,N'-1,3-phenylenebis{3,5-bis[(phenylacetyl)amino]benzamide} derivatives with improved solubility and specificity is an area of future research.
Aplicaciones Científicas De Investigación
N,N'-1,3-phenylenebis{3,5-bis[(phenylacetyl)amino]benzamide} has been studied for its potential applications in various fields, including cancer research, drug delivery, and DNA binding studies. In cancer research, N,N'-1,3-phenylenebis{3,5-bis[(phenylacetyl)amino]benzamide} has been shown to inhibit the growth of cancer cells by inducing apoptosis. N,N'-1,3-phenylenebis{3,5-bis[(phenylacetyl)amino]benzamide} has also been used as a drug delivery agent due to its ability to cross the blood-brain barrier and target specific tissues. In DNA binding studies, N,N'-1,3-phenylenebis{3,5-bis[(phenylacetyl)amino]benzamide} has been shown to bind to DNA and inhibit its replication.
Propiedades
IUPAC Name |
N-[3-[[3,5-bis[(2-phenylacetyl)amino]benzoyl]amino]phenyl]-3,5-bis[(2-phenylacetyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H44N6O6/c59-47(24-35-14-5-1-6-15-35)53-43-28-39(29-44(33-43)54-48(60)25-36-16-7-2-8-17-36)51(63)57-41-22-13-23-42(32-41)58-52(64)40-30-45(55-49(61)26-37-18-9-3-10-19-37)34-46(31-40)56-50(62)27-38-20-11-4-12-21-38/h1-23,28-34H,24-27H2,(H,53,59)(H,54,60)(H,55,61)(H,56,62)(H,57,63)(H,58,64) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COEHXXRMZMKRGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=CC(=C2)C(=O)NC3=CC(=CC=C3)NC(=O)C4=CC(=CC(=C4)NC(=O)CC5=CC=CC=C5)NC(=O)CC6=CC=CC=C6)NC(=O)CC7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H44N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
848.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-benzene-1,3-diylbis{3,5-bis[(phenylacetyl)amino]benzamide} | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,6-bis{3-[(4-ethynylbenzylidene)amino]phenoxy}benzonitrile](/img/structure/B3825566.png)

![4-{[4-(4-aminobenzyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B3825576.png)
![4-methyl-N-[2-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-6-quinazolinyl]benzenesulfonamide](/img/structure/B3825585.png)


![7-(4-isopropylbenzyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B3825600.png)
![N,N'-[1,4-phenylenebis(1H-benzimidazole-2,6-diyl)]bis(2-phenylacetamide)](/img/structure/B3825617.png)
![4,4'-[4,4'-biphenyldiylbis(thio)]di(1,8-naphthalenedicarboxylic acid)](/img/structure/B3825625.png)
![N,N'-[1,4-phenylenebis(4,2-quinazolinediyl-4,1-phenylene)]bis(2-phenylacetamide)](/img/structure/B3825633.png)
![4,4'-(5,5-dioxidodibenzo[b,d]thiene-2,8-diyl)bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B3825638.png)
![2-nitro-N-(4-{5-[(2-nitrobenzoyl)amino]-1H-benzimidazol-2-yl}phenyl)benzamide](/img/structure/B3825645.png)
![2-nitro-N-[4-({4-[(2-nitrobenzoyl)amino]benzoyl}amino)phenyl]benzamide](/img/structure/B3825653.png)